An In-depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid
An In-depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(4-formylphenyl)benzoic acid, a trifunctional aromatic compound, is a key building block in the fields of medicinal chemistry and materials science. Its strategic placement of a carboxylic acid, a formyl group, and a fluorine atom on a biphenyl scaffold allows for a diverse range of synthetic transformations. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable starting point for drug discovery. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Fluoro-4-(4-formylphenyl)benzoic acid is crucial for its effective use in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 1261970-90-4 | [1] |
| Molecular Formula | C₁₄H₉FO₃ | [1] |
| Molecular Weight | 244.22 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥98% | [1] |
| Synonyms | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | [1] |
Synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid
The most efficient and widely adopted method for the synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the core of many modern synthetic strategies for creating biaryl compounds due to its high efficiency and selectivity.[3] The causality behind this choice lies in the reaction's tolerance of a wide variety of functional groups, which is essential when working with a trifunctional molecule like the target compound.
The logical pathway for this synthesis involves the coupling of two key building blocks: a halogenated fluorobenzoic acid derivative and a formylphenylboronic acid. The two primary routes are:
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Coupling of 4-Bromo-2-fluorobenzoic acid with 4-formylphenylboronic acid.
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Coupling of 2-Fluoro-4-iodobenzoic acid with 4-formylphenylboronic acid.
The choice between a bromo or iodo derivative often depends on the desired reactivity, with the iodo compound typically being more reactive but also more expensive.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a self-validating system for the synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure completion.
Materials:
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4-Bromo-2-fluorobenzoic acid
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4-Formylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (1M)
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, combine 4-Bromo-2-fluorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.
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Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane to form the active Pd(PPh₃)₄ catalyst in situ.
-
Reaction Initiation: Add the catalyst mixture to the main reaction flask.
-
Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
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Heating: Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere.
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Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Add water and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in a suitable solvent.
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Acidify with 1M HCl to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry under vacuum to yield 2-Fluoro-4-(4-formylphenyl)benzoic acid.
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Visualizing the Workflow
Caption: Suzuki-Miyaura coupling workflow for the synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid.
Applications in Drug Discovery and Materials Science
The unique trifunctional nature of 2-Fluoro-4-(4-formylphenyl)benzoic acid makes it a versatile intermediate in several advanced applications.
Medicinal Chemistry
Biphenyl carboxylic acids are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The carboxylic acid group often serves as a key binding motif to biological targets, while the biphenyl scaffold provides a rigid framework for orienting other functional groups.
The formyl group on 2-Fluoro-4-(4-formylphenyl)benzoic acid is a particularly useful handle for further synthetic modifications. It can be readily converted into a variety of other functional groups, such as amines (via reductive amination), alkenes (via Wittig reactions), or other carbon-carbon bonds. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets. For instance, derivatives of benzoic acid have been investigated as potent inhibitors of VLA-4, an important target in inflammatory diseases.[6]
Signaling Pathway Example: Cdk4 Inhibition in Cancer
While specific studies on 2-Fluoro-4-(4-formylphenyl)benzoic acid are emerging, its structural motif is found in compounds targeting key signaling pathways in cancer. For example, biphenyl-4-carboxylic acid derivatives have been shown to inhibit cyclin-dependent kinase 4 (Cdk4).[7] Cdk4, in complex with cyclin D1, is a critical regulator of the G1 phase of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the Cdk4 pathway by biphenyl carboxylic acid derivatives.
Materials Science
The rigid biphenyl core of 2-Fluoro-4-(4-formylphenyl)benzoic acid makes it an attractive building block for high-performance polymers and liquid crystals. The introduction of fluorine can enhance thermal stability and modify the electronic properties of the resulting materials.[8] The carboxylic acid and formyl groups provide reactive sites for polymerization or for grafting onto other materials.
Safety and Handling
As a laboratory chemical, 2-Fluoro-4-(4-formylphenyl)benzoic acid should be handled with appropriate safety precautions. Based on data for structurally similar compounds, it may cause skin and eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust.
-
Storage: Keep the container tightly closed in a dry and cool place.
-
In case of contact:
-
Skin: Wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.
Conclusion
2-Fluoro-4-(4-formylphenyl)benzoic acid is a valuable and versatile building block for researchers in drug discovery and materials science. Its well-defined structure and multiple functional groups offer a wide range of possibilities for creating novel and complex molecules. The robust and reliable Suzuki-Miyaura coupling provides a straightforward route to its synthesis, enabling further exploration of its potential in developing new therapeutics and advanced materials. As research continues, the applications of this compound are expected to expand, further solidifying its importance in modern chemistry.
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- 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
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